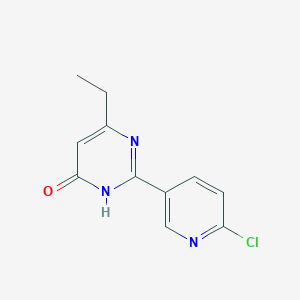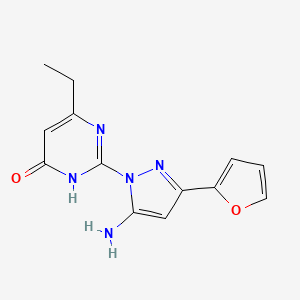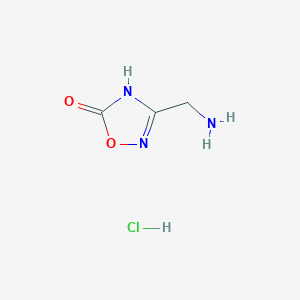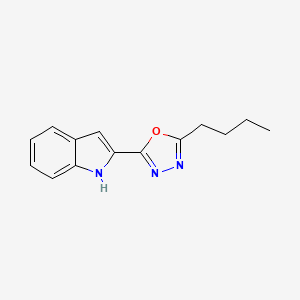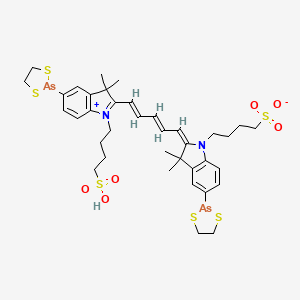
Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5
Descripción general
Descripción
Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5, or DSB-SB-Cy5, is a novel fluorescent dye developed for use in scientific research. It is a water-soluble dye that is highly photostable and shows strong fluorescence in the near-infrared (NIR) region. It has been used in a variety of applications, including cell imaging, fluorescence in situ hybridization (FISH), and flow cytometry. DSB-SB-Cy5 is a promising new tool for researchers due to its low cytotoxicity, high photostability, and low cost.
Aplicaciones Científicas De Investigación
Synthesis and Properties
Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5 and similar compounds have been studied for their unique synthesis methods and properties. For instance, Kussler and Balli (1989) explored the synthesis of Bis(dimethinemerocyanine) Dyes with isolated chromophores, which share a similar structural framework to Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5. They noted the aggregation tendency of these dyes in various solvents, highlighting their unique optical properties in different environments (Kussler & Balli, 1989). Additionally, the study by Tsai et al. (2013) on thiophene 1,1-dioxides, which can be structurally related to Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5, provides insights into tuning optoelectronic properties of such compounds (Tsai et al., 2013).
Chemical Reactions and Interactions
Research has also focused on the chemical reactions and interactions involving bis-sulfone compounds, which are structurally analogous to Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5. Singh and Whitesides (1994) investigated reagents for rapid reduction of disulfide bonds in proteins, highlighting the potential biochemical applications of such compounds (Singh & Whitesides, 1994). Furthermore, the work by Ritch and Chivers (2011) on a sulfur(II) complex of a dithioimidodiphosphinate offers insight into the coordination chemistry of sulfur-containing compounds (Ritch & Chivers, 2011).
Polymer Synthesis and Applications
The synthesis and applications of polymers containing sulfone groups have been widely studied. Percec et al. (2001) discussed the synthesis of functional aromatic multisulfonyl chlorides and their masked precursors, providing a foundation for understanding the chemistry of sulfone-containing polymers and their potential applications (Percec et al., 2001). Another example is the work by Bae et al. (2009) on sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, which are related to the Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5 in their sulfone content and potential applications in fuel cells (Bae et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(2E,4E)-5-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48As2N2O6S6/c1-36(2)30-26-28(38-48-20-21-49-38)14-16-32(30)40(18-8-10-24-52(42,43)44)34(36)12-6-5-7-13-35-37(3,4)31-27-29(39-50-22-23-51-39)15-17-33(31)41(35)19-9-11-25-53(45,46)47/h5-7,12-17,26-27H,8-11,18-25H2,1-4H3,(H-,42,43,44,45,46,47) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWUAZYHUQBKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1C=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)[As]6SCCS6)(C)C)CCCCS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)[As]6SCCS6)(C)C)CCCCS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48As2N2O6S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747172 | |
| Record name | 4-[5-(1,3,2-Dithiarsolan-2-yl)-2-{(1E,3E,5E)-5-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)-1,3-dihydro-2H-indol-2-ylidene]penta-1,3-dien-1-yl}-3,3-dimethyl-3H-indol-1-ium-1-yl]butane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
959.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5 | |
CAS RN |
1069134-33-3 | |
| Record name | 4-[5-(1,3,2-Dithiarsolan-2-yl)-2-{(1E,3E,5E)-5-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)-1,3-dihydro-2H-indol-2-ylidene]penta-1,3-dien-1-yl}-3,3-dimethyl-3H-indol-1-ium-1-yl]butane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384488.png)
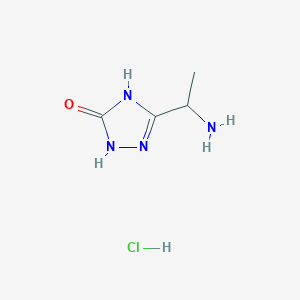
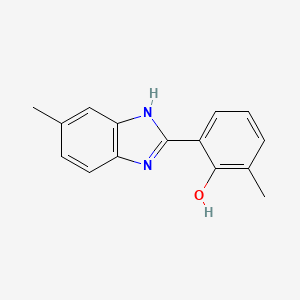
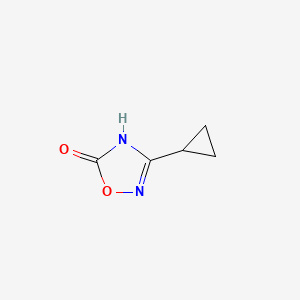
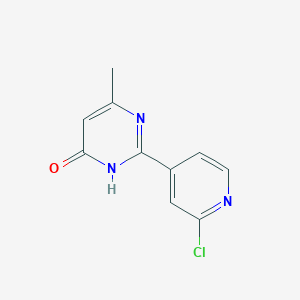
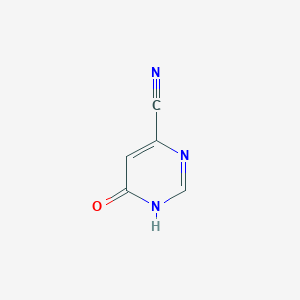
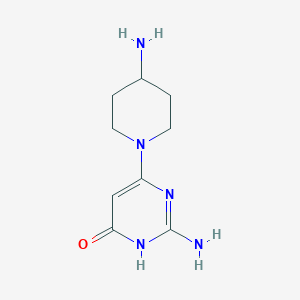
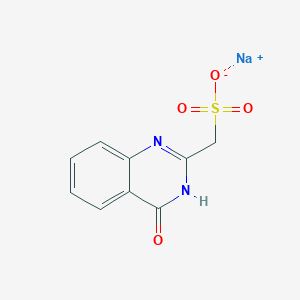
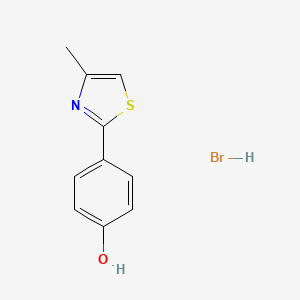
![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one](/img/structure/B1384499.png)
